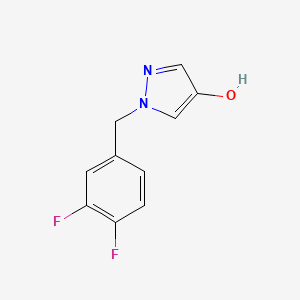

1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol

CAS No.: 1603188-42-6

Cat. No.: VC2746762

Molecular Formula: C10H8F2N2O

Molecular Weight: 210.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1603188-42-6 |

|---|---|

| Molecular Formula | C10H8F2N2O |

| Molecular Weight | 210.18 g/mol |

| IUPAC Name | 1-[(3,4-difluorophenyl)methyl]pyrazol-4-ol |

| Standard InChI | InChI=1S/C10H8F2N2O/c11-9-2-1-7(3-10(9)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2 |

| Standard InChI Key | RKASMIJHPGYWBT-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CN2C=C(C=N2)O)F)F |

| Canonical SMILES | C1=CC(=C(C=C1CN2C=C(C=N2)O)F)F |

Introduction

Chemical Identity and Structural Characteristics

1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol features a pyrazole core with a hydroxyl group at the 4-position and a 3,4-difluorobenzyl substituent at the N1 position. This structural arrangement contributes to its unique chemical properties and potential biological activities.

Basic Chemical Information

The compound is characterized by the following chemical identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 1603188-42-6 |

| Molecular Formula | C₁₀H₈F₂N₂O |

| Molecular Weight | 210.18 g/mol |

| IUPAC Name | 1-[(3,4-difluorophenyl)methyl]pyrazol-4-ol |

| Standard InChI | InChI=1S/C10H8F2N2O/c11-9-2-1-7(3-10(9)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2 |

| Standard InChIKey | RKASMIJHPGYWBT-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CN2C=C(C=N2)O)F)F |

The structure features a pyrazole ring with a hydroxyl group at the 4-position and a benzyl group at position 1, with the benzene ring containing fluorine atoms at positions 3 and 4. This arrangement creates a molecule with specific physicochemical properties that influence its biological activity profile.

Physical and Chemical Properties

The physical and chemical properties of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol are influenced by its structural features, particularly the presence of fluorine atoms and the pyrazole hydroxyl group.

Solubility and Physical State

At standard conditions, the compound typically exists as a solid. While specific solubility data for this exact compound is limited in the available literature, the presence of fluorine atoms generally enhances lipophilicity compared to non-fluorinated analogs. The hydroxyl group on the pyrazole ring contributes to hydrogen bonding capabilities, potentially enhancing solubility in polar solvents.

Structural Significance

The 3,4-difluoro substitution pattern on the benzyl group plays a critical role in the compound's properties. Fluorine atoms are highly electronegative and can significantly alter the electronic distribution within the molecule. This electronic effect can influence:

-

Lipophilicity profile

-

Metabolic stability

-

Binding interactions with biological targets

-

Acid-base properties

The pyrazole-4-ol moiety provides additional functionality through the hydroxyl group, which can participate in hydrogen bonding interactions with biological macromolecules such as proteins or nucleic acids.

Synthesis Methods

The synthesis of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol typically involves specific reaction conditions to ensure proper formation of the target compound.

Standard Synthetic Approach

The most common synthetic pathway for this compound involves the condensation of a pyrazole precursor with 3,4-difluorobenzyl halide (typically chloride or bromide) in the presence of a suitable base. This N-alkylation strategy is widely employed for introducing benzyl groups onto nitrogen heterocycles.

Structural Comparisons with Similar Compounds

To better understand the properties and potential applications of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol, it is instructive to compare it with structurally related compounds.

Comparison with Related Fluorinated Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol | C₁₀H₈F₂N₂O | 210.18 g/mol | 3,4-Difluoro substitution pattern on benzyl group |

| 1-(4-Trifluoromethoxy-benzyl)-1H-pyrazol-4-ol | C₁₁H₉F₃N₂O₂ | 258.20 g/mol | Contains trifluoromethoxy group instead of two separate fluorine atoms |

| 1-(2,4-Difluoro-benzyl)-1H-pyrazol-4-ol | C₁₀H₈F₂N₂O | 210.18 g/mol | Fluorine atoms at 2,4-positions instead of 3,4-positions |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives | Varies | Varies | Contains difluoromethyl group directly on pyrazole ring instead of fluorinated benzyl |

The positional isomerism of fluorine atoms and the nature of fluorinated substituents significantly influence the physicochemical properties and potential biological activities of these compounds .

Research Applications and Chemical Utility

The utility of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol extends beyond its direct biological activities to its value as a synthetic intermediate and building block.

Role in Chemical Synthesis

In synthetic organic chemistry, this compound can serve as a valuable intermediate for creating more complex molecular structures. The pyrazole-4-ol moiety offers a functional handle for further derivatization through:

-

O-alkylation or O-acylation reactions

-

Oxidation to corresponding carbonyl compounds

-

Use in coupling reactions

-

Incorporation into larger heterocyclic systems

These transformations allow for the systematic exploration of structure-activity relationships in drug discovery projects.

Future Research Directions

Based on the current understanding of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol and related compounds, several promising research directions emerge.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies could further elucidate how modifications to the basic scaffold of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol affect biological activities. These investigations might include:

-

Systematic variation of the fluorine substitution pattern

-

Modification of the pyrazole ring substituents

-

Introduction of additional functional groups

-

Exploration of isosteric replacements for key structural elements

Such studies would provide valuable insights for rational design of more potent and selective compounds based on this scaffold.

Optimization of Synthetic Protocols

Development of improved synthetic methodologies for 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol and its analogs remains an important research direction. Focus areas might include:

-

Greener synthetic approaches with reduced environmental impact

-

Scalable methods suitable for industrial production

-

Stereoselective synthetic routes if applicable

-

One-pot or multicomponent reaction strategies for increased efficiency

Advances in these areas would facilitate broader exploration of this compound class for various applications .

Expanded Biological Evaluation

Comprehensive biological screening of 1-(3,4-Difluoro-benzyl)-1H-pyrazol-4-ol against a wide range of targets would provide valuable insights into its potential therapeutic applications. Key areas for investigation include:

-

Antimicrobial activity against resistant pathogens

-

Anti-inflammatory and antioxidant properties

-

Potential anticancer activities

-

Neurological targets and applications

Such studies would contribute significantly to understanding the full potential of this compound in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume